molecular formula C13H15N3O5S B3356269 3,6-Diaminoacridine sulfate hydrate CAS No. 6556-26-9

3,6-Diaminoacridine sulfate hydrate

Cat. No. B3356269
CAS RN: 6556-26-9
M. Wt: 325.34 g/mol
InChI Key: MSAVMVWXUVKHBI-UHFFFAOYSA-N
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Description

3,6-Diaminoacridine sulfate hydrate, also known as Proflavine hemisulfate, is a compound with the linear formula C13H13N3O4S . It has a molecular weight of 307.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of acridine derivatives, such as this compound, has been a topic of active research over the years . For instance, a covalent organic framework (COF) photosensitizer based on the acridine skeleton was created through the Schiff base condensation reaction between 3,6-diaminoacridine (DAA) and 2,4,6-triformylphloroglucinol (TFP) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its ability to intercalate into double-stranded DNA . This intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Mechanism of Action

The mechanism of action of 3,6-Diaminoacridine sulfate hydrate is primarily due to its ability to intercalate into DNA . This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction .

Safety and Hazards

3,6-Diaminoacridine sulfate hydrate can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It is also light sensitive and hygroscopic (absorbs moisture from the air) .

Future Directions

The future directions for 3,6-Diaminoacridine sulfate hydrate involve its potential use in the treatment of various disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.H2O4S.H2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h1-7H,14-15H2;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVMVWXUVKHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6556-26-9
Record name 3,6-Acridinediamine, sulfate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6556-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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